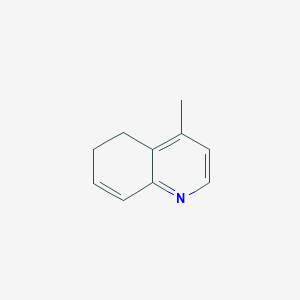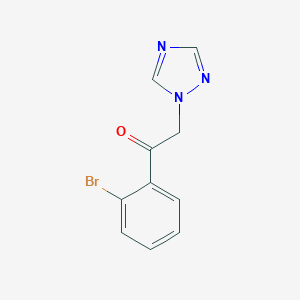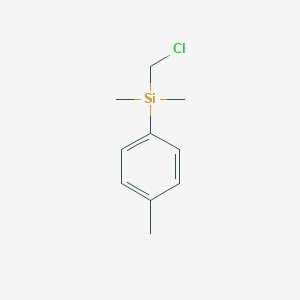
(Chloromethyl)(dimethyl)(4-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(dimethyl)(4-methylphenyl)silane, also known as CMDMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMDMPS is a silane compound that is widely used in organic synthesis, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(dimethyl)(4-methylphenyl)silane is complex and varies depending on the application. In organic synthesis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a nucleophile, attacking electrophilic sites on the substrate, leading to the formation of new bonds. In catalysis, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a ligand, coordinating with transition metals to form stable complexes that can catalyze various reactions. In material science, (Chloromethyl)(dimethyl)(4-methylphenyl)silane acts as a precursor, undergoing various reactions, including pyrolysis and oxidation, to form silicon-based materials.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane. However, studies have shown that (Chloromethyl)(dimethyl)(4-methylphenyl)silane can cause irritation and damage to the skin and eyes. Additionally, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is highly flammable and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has several advantages in lab experiments, including its high reactivity, selectivity, and versatility. However, (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also highly reactive and requires careful handling to avoid potential hazards. Furthermore, the synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
For research include the use of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in the synthesis of new materials, including silicon-based nanomaterials and hybrid materials. Additionally, further research is needed to explore the potential of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in catalysis, including the development of new catalysts and the optimization of existing ones. Finally, there is a need for further research on the biochemical and physiological effects of (Chloromethyl)(dimethyl)(4-methylphenyl)silane to ensure safe handling and use.
Métodos De Síntesis
(Chloromethyl)(dimethyl)(4-methylphenyl)silane can be synthesized through various methods, including the reaction of chloromethyl dimethyl ether with 4-methylphenyl magnesium bromide followed by treatment with silicon tetrachloride. Another method involves the reaction of chloromethyl dimethyl ether with 4-methylphenyl lithium followed by treatment with silicon tetrachloride. The synthesis of (Chloromethyl)(dimethyl)(4-methylphenyl)silane requires careful handling due to its reactive nature and potential hazards.
Aplicaciones Científicas De Investigación
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has been extensively used in scientific research due to its unique properties and potential applications. It is widely used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, amino acids, and peptides. (Chloromethyl)(dimethyl)(4-methylphenyl)silane is also used in catalysis as a ligand for transition metals, such as palladium and platinum. Furthermore, (Chloromethyl)(dimethyl)(4-methylphenyl)silane has potential applications in material science as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride.
Propiedades
Número CAS |
1833-32-5 |
|---|---|
Nombre del producto |
(Chloromethyl)(dimethyl)(4-methylphenyl)silane |
Fórmula molecular |
C10H15ClSi |
Peso molecular |
198.76 g/mol |
Nombre IUPAC |
chloromethyl-dimethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9-4-6-10(7-5-9)12(2,3)8-11/h4-7H,8H2,1-3H3 |
Clave InChI |
OCERXZWFJLUJQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



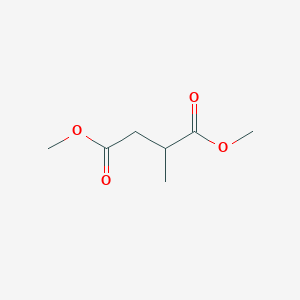
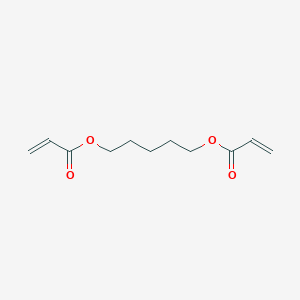
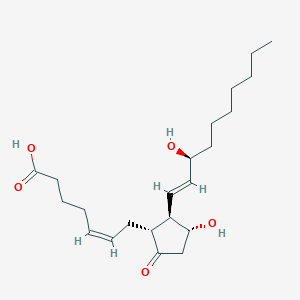
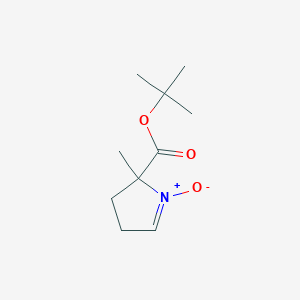
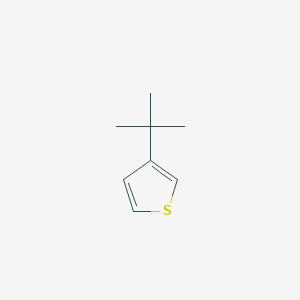
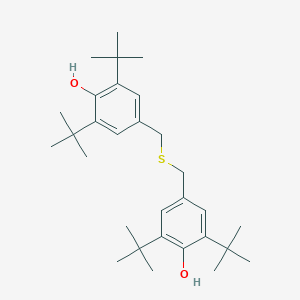
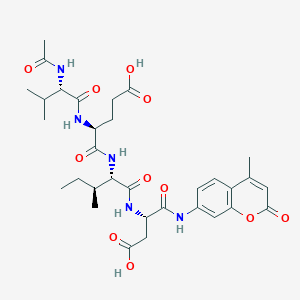
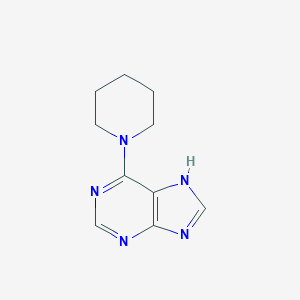
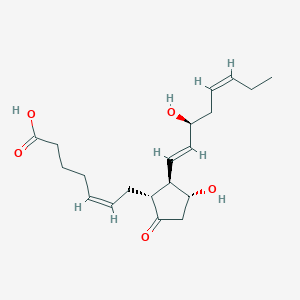
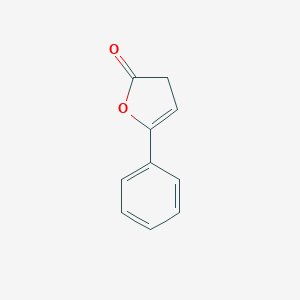
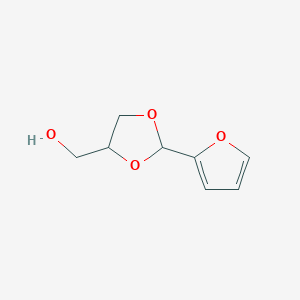
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
